

# In-Depth Preclinical Data Review for KRAS G12C Inhibitor 47

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 47

Cat. No.: B12398655

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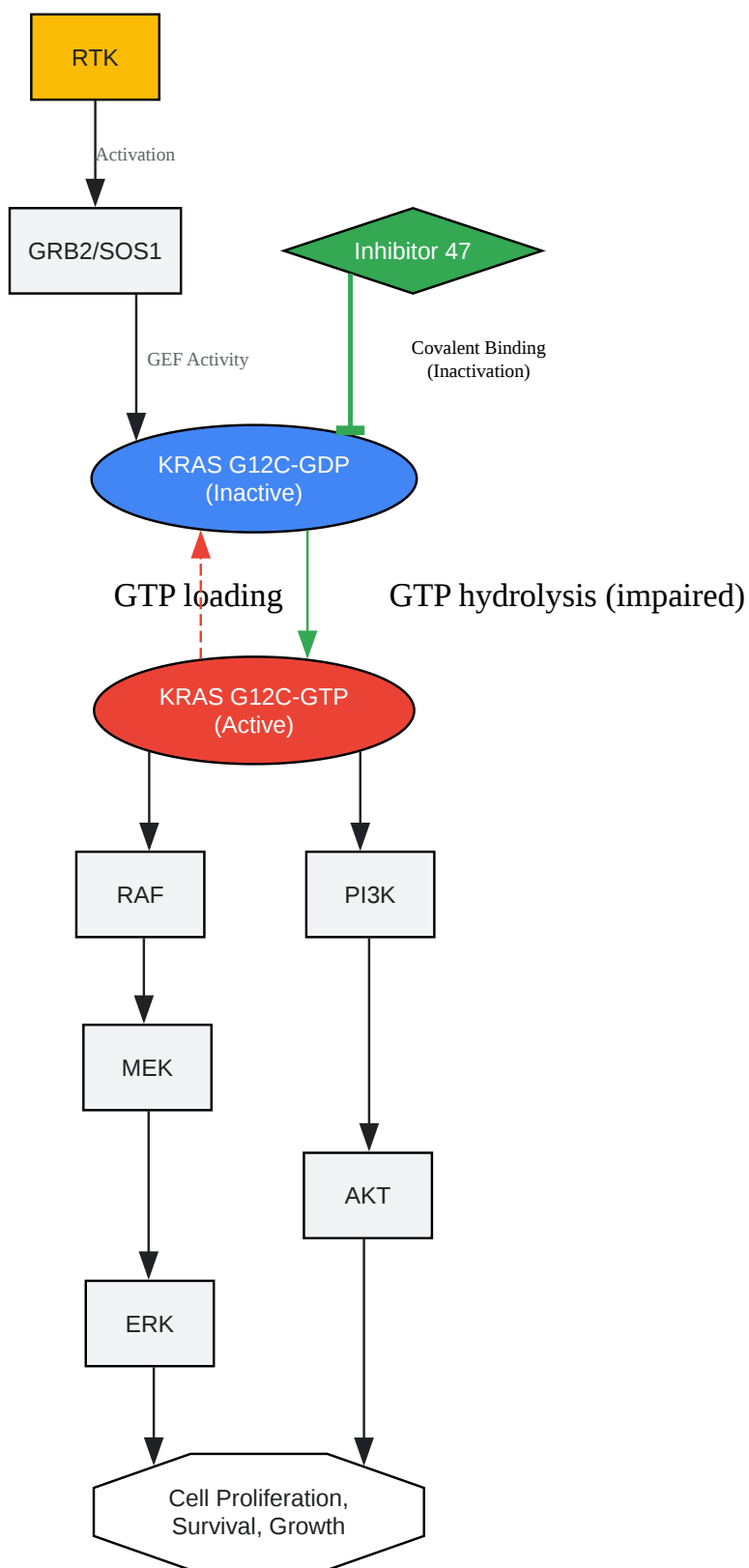
This technical guide provides a comprehensive overview of the preclinical data for **KRAS G12C Inhibitor 47**, a novel, potent, and selective covalent inhibitor targeting the KRAS G12C oncoprotein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2] For decades, KRAS was considered "undruggable"; however, the development of covalent inhibitors that specifically target the mutant cysteine-12 residue has revolutionized the treatment landscape for these cancers.[2][3]

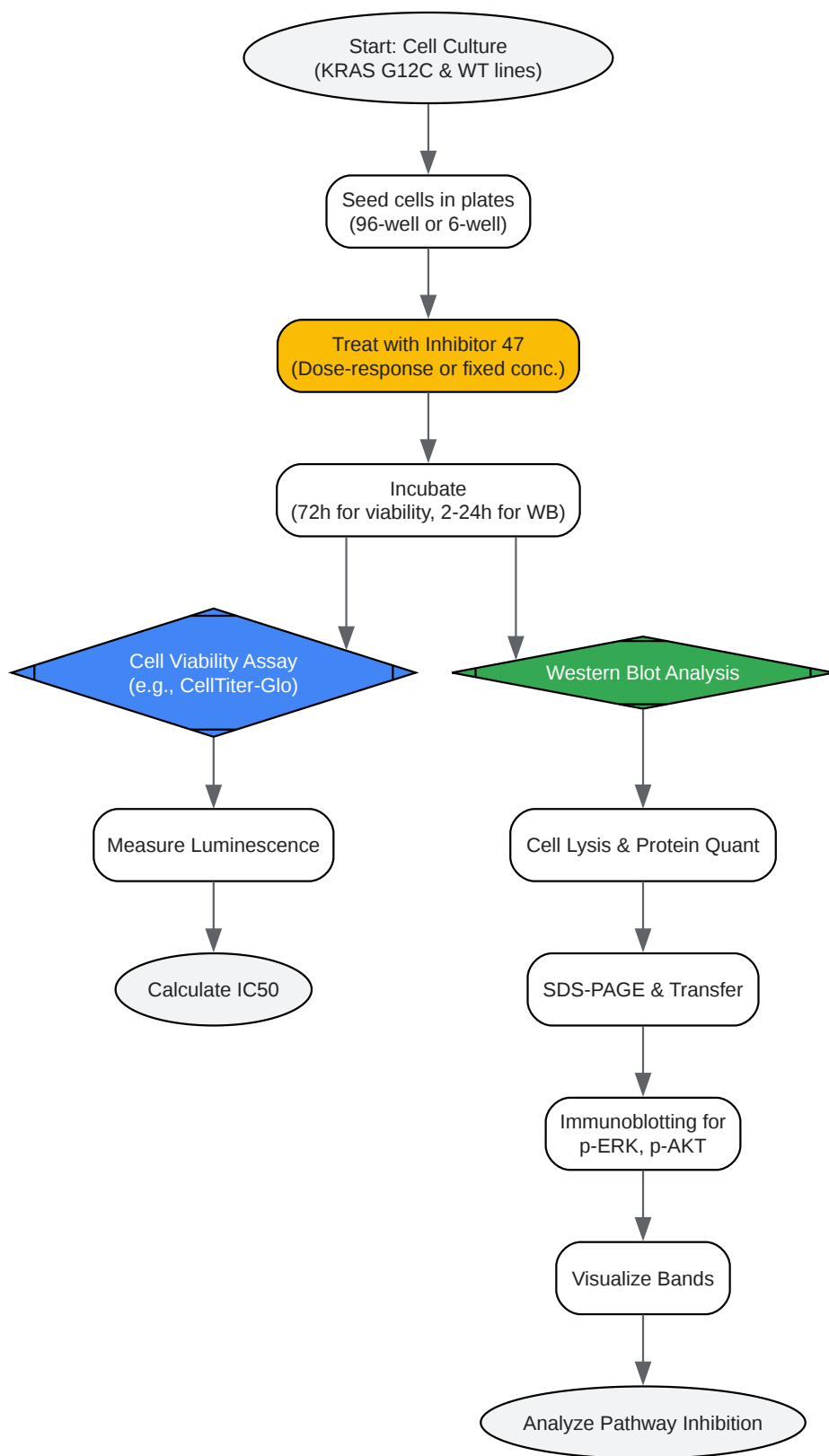
Inhibitor 47 locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[4] This document summarizes the key preclinical findings, including in vitro and in vivo efficacy, and details the experimental methodologies used to generate this data.

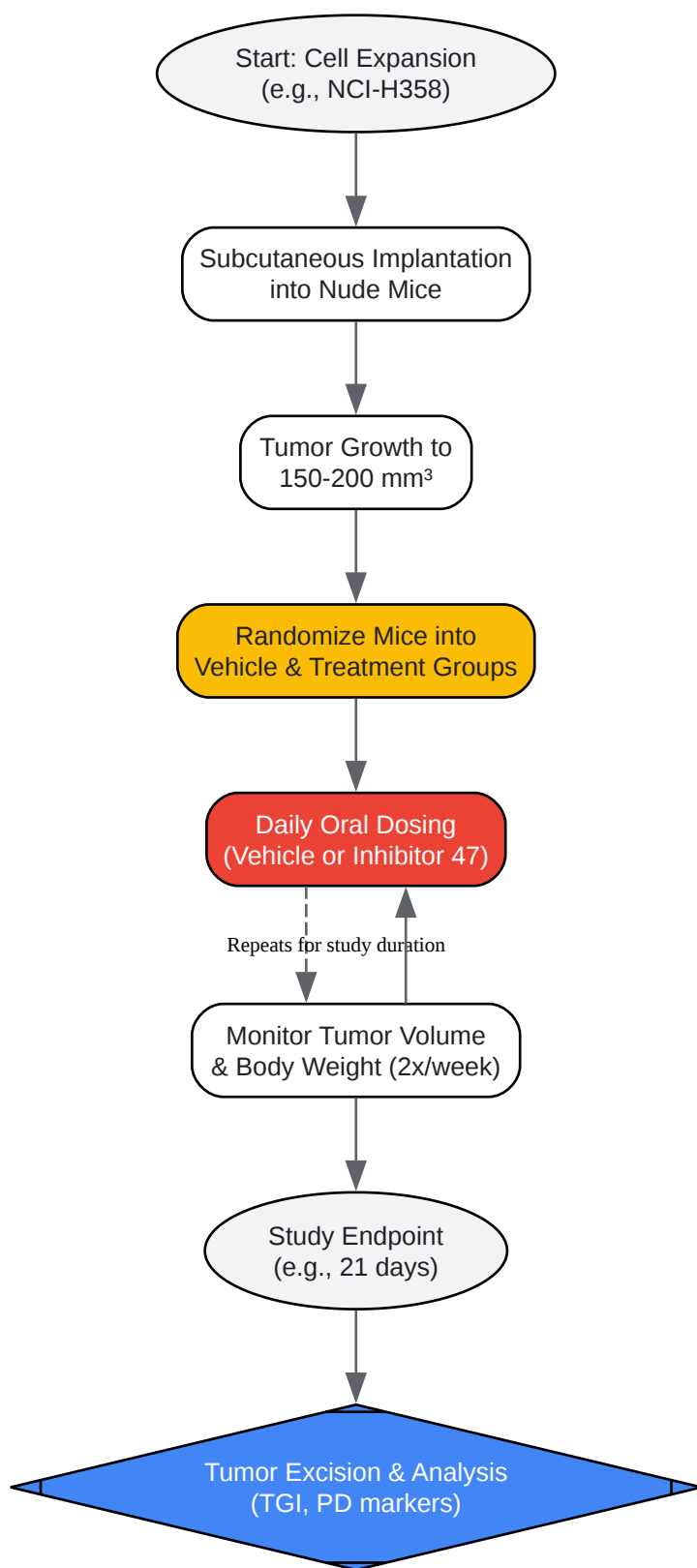
## Mechanism of Action and Signaling Pathway

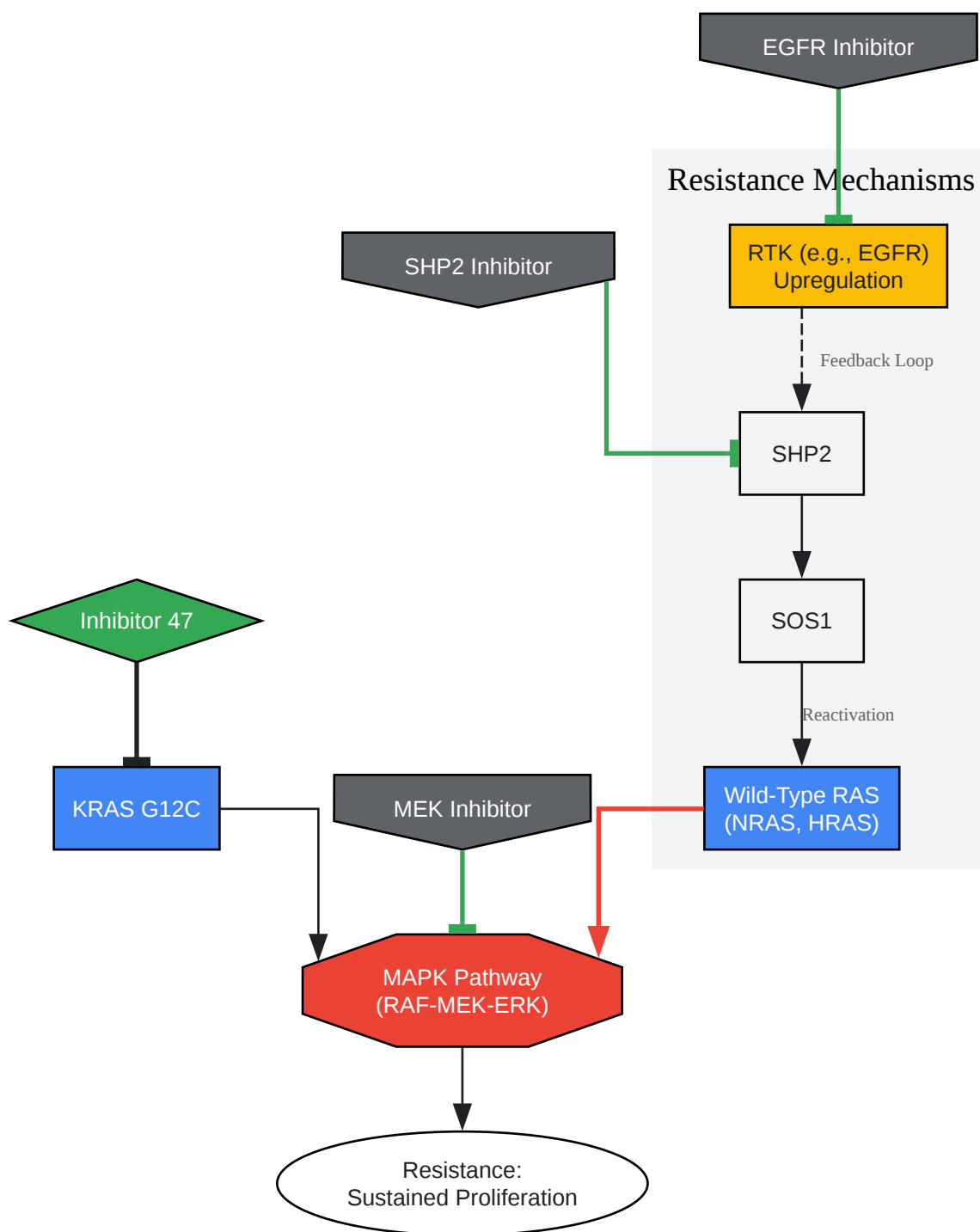
The KRAS G12C mutation impairs the intrinsic GTPase activity of the KRAS protein and makes it insensitive to GTPase-activating proteins (GAPs). This results in the protein being locked in a constitutively active, GTP-bound state.[3] The active KRAS G12C then stimulates downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling cascades.[3][5]

Inhibitor 47 is an irreversible covalent inhibitor that selectively binds to the cysteine residue of the KRAS G12C mutant. This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and blocking the activation of downstream effector pathways.<sup>[4]</sup>









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